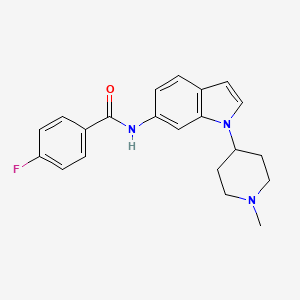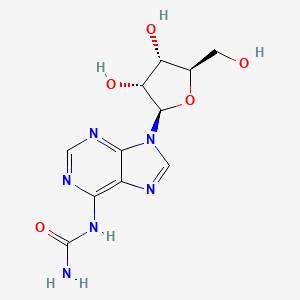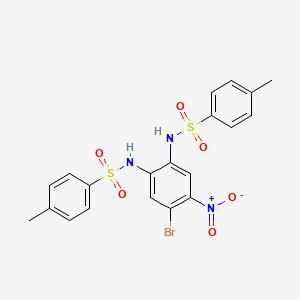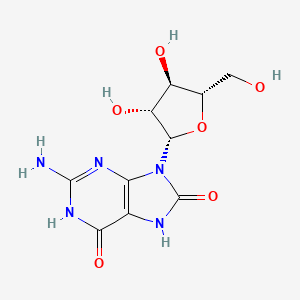
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butyl group and a fluorophenyl group, makes it a valuable molecule for studying stereochemistry and its effects on biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl bromide in the presence of a base to facilitate the alkylation of the pyrrolidine ring.
Addition of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and organometallic reagents are often employed under various conditions, such as in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful for studying enzyme-substrate interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-1-(tert-Butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C15H20FNO2 |
|---|---|
Peso molecular |
265.32 g/mol |
Nombre IUPAC |
(3S,4R)-1-tert-butyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
Clave InChI |
AIZHKYUBIMPAHS-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |
SMILES canónico |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)












